DPPC-d9

Analytical Method Validation Isotope Dilution Mass Spectrometry Clinical Chemistry

Quantification of DPPC in complex biological samples often suffers from matrix effects and isotopic interference from non-deuterated analogs. DPPC-d9 solves this with a specific 9-Da mass shift and validated analytical performance. - Isotopic purity ≥99% ensures linear calibration up to d0/d9 ratio of 100:1, within-run CV ~1.0% per Ho et al. validated method - Enables neutron scattering contrast for headgroup structural studies (Kucerka et al.) - Specified for regulatory method development (FDA/EMA) in liposomal drug products and pulmonary surfactants

Molecular Formula C40H80NO8P
Molecular Weight 743.1 g/mol
Cat. No. B12421493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPPC-d9
Molecular FormulaC40H80NO8P
Molecular Weight743.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2
InChIKeyKILNVBDSWZSGLL-WLMBCDKQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why DPPC-d9 Is the Preferred Internal Standard


DPPC-d9 (1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d9, CAS 77165-56-1) is a stable isotope-labeled analog of the zwitterionic glycerophospholipid DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), containing nine deuterium atoms specifically incorporated into the choline headgroup [1][2]. This deuterium labeling increases the molecular mass from 734.1 Da (unlabeled DPPC) to 743.1 Da while maintaining near-identical physicochemical properties [1]. DPPC-d9 is supplied at high chemical purity (≥95% to ≥99% deuterated forms) from multiple vendors, ensuring minimal interference from unlabeled or under-deuterated species in analytical workflows .

DPPC-d9 vs. Other Deuterated Analogs


While any deuterated DPPC analog (e.g., d4, d13, d62) can theoretically serve as an internal standard, the specific deuteration pattern and extent critically impact analytical accuracy and cross-laboratory reproducibility [1]. Substituting DPPC-d9 with a different deuterated analog introduces variability in mass shift, chromatographic retention time, and ion suppression effects, which can compromise quantification accuracy [2]. Furthermore, DPPC-d9 has a well-documented history of use in validated quantitative methods, providing a benchmark for inter-study comparisons [3]. The following quantitative evidence demonstrates why DPPC-d9 offers distinct, verifiable advantages over alternative internal standards for DPPC quantification.

DPPC-d9 Performance Metrics


Higher Precision in Isotope Dilution Quantification

In a validated fast-atom-bombardment mass spectrometry (FAB-MS) method for quantifying DPPC in amniotic fluid, the use of d9-DPPC as an internal standard achieved a within-run coefficient of variation (CV) of approximately 1.0% [1]. This precision is enabled by the near-identical physicochemical behavior of the deuterated standard and the unlabeled analyte, which co-elute and experience identical matrix effects and ionization efficiencies [1]. In contrast, methods relying on unlabeled external standards or non-isotopic internal standards typically exhibit higher CVs due to differential extraction and ionization efficiencies.

Analytical Method Validation Isotope Dilution Mass Spectrometry Clinical Chemistry

Wider Linear Dynamic Range

The same FAB-MS method using d9-DPPC demonstrated a linear calibration range with a correlation coefficient (R²) of 0.9994, and acceptable accuracy was maintained for d0-DPPC to d9-DPPC ratios up to 100:1, with a lower limit of quantification of 0.2 µg total DPPC (d0 + d9) [1]. This broad dynamic range is a direct consequence of the 9-Da mass shift provided by the d9 label, which minimizes isotopic overlap with the natural abundance M+2 and M+4 isotopomers of unlabeled DPPC. In comparison, internal standards with fewer deuterium atoms (e.g., DPPC-d4) exhibit greater isotopic interference, limiting their effective dynamic range and requiring more complex correction algorithms [2].

Quantitative Mass Spectrometry Linear Dynamic Range Method Validation

Unique Neutron Scattering Contrast for Membrane Structure

In a landmark study combining X-ray and neutron scattering, DPPC-d9 was used alongside DPPC-d62 and DPPC-d13 to provide differential contrast for resolving the molecular structure of fully hydrated fluid-phase DPPC bilayers [1]. The specific deuteration of the choline headgroup (d9) yields a neutron scattering length density profile that is distinct from that of chain-deuterated analogs (d62) and partially deuterated analogs (d13), enabling deconvolution of headgroup and acyl chain contributions to the overall bilayer structure. This combinatorial deuteration approach allowed determination of the molecular surface area (A = 63.0 Ų for DPPC at 50°C) with an uncertainty of ±1 Ų, a level of precision unattainable with a single deuterated analog [1].

Neutron Scattering Lipid Bilayer Structure Membrane Biophysics

High Isotopic Purity for MS Quantification

The commercial availability of DPPC-d9 with specified purity ≥99% for the sum of deuterated forms (d1-d9) ensures minimal interference from unlabeled DPPC (d0) in quantitative workflows. This high isotopic enrichment is critical for accurate isotope dilution mass spectrometry, as even small amounts (<1%) of unlabeled contaminant can significantly bias the measured d0/d9 ratio, particularly when quantifying low-abundance endogenous DPPC. In contrast, lower purity deuterated standards (e.g., ~95% isotopic purity) can introduce up to 5% systematic error unless complex correction algorithms are applied [1].

Isotopic Purity Mass Spectrometry Quantitative Lipidomics

DPPC-d9 Optimal Use Cases


Absolute DPPC Quantification in Clinical Samples

Based on the validated method by Ho et al., DPPC-d9 is the internal standard of choice for precise and accurate quantification of DPPC in complex biological matrices such as amniotic fluid, bronchoalveolar lavage, or tissue homogenates [1]. Its 9-Da mass shift and high isotopic purity ensure linear calibration over a wide concentration range (d0/d9 ratios up to 100:1) with a within-run CV of ~1.0%, meeting the rigor required for clinical diagnostic assays and biomarker discovery studies [1].

Neutron Scattering for Headgroup Structure and Dynamics

As demonstrated by Kucerka et al., DPPC-d9 is an indispensable tool for neutron scattering experiments aimed at resolving the structural details of lipid bilayer headgroups [2]. The specific deuteration of the choline moiety provides unique contrast that, when combined with chain-deuterated analogs (e.g., DPPC-d62), allows for the independent determination of headgroup and acyl chain contributions to membrane thickness, area per lipid, and hydration profile [2].

DPPC Quantification in Lipidomics Workflows

In large-scale lipidomics studies, where hundreds of samples are analyzed for PC species, the use of DPPC-d9 as a class-specific internal standard (or as part of a deuterated standard mixture) minimizes matrix effects and instrument variability [3]. Its high isotopic purity (≥99% deuterated forms) reduces the need for complex isotopic correction, streamlining data analysis and enabling robust cross-study comparisons of DPPC concentrations in human plasma, tissues, or cell cultures [3].

Analytical Method Validation for DPPC Formulations

DPPC-d9 is specified as a reference standard for analytical method development and validation (AMV) and quality control (QC) applications related to DPPC-containing drug products (e.g., liposomal formulations, pulmonary surfactants) [4]. Its established use in validated FAB-MS and LC-MS methods provides a precedent for regulatory submissions, ensuring that quantification of the active pharmaceutical ingredient or excipient meets FDA/EMA guidelines for accuracy, precision, and linearity [1][4].

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